molecular formula C14H18BNO2 B1530833 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile CAS No. 517920-57-9

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile

Cat. No.: B1530833
CAS No.: 517920-57-9
M. Wt: 243.11 g/mol
InChI Key: KSRQVEBUMGQLQE-UHFFFAOYSA-N
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Description

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile (CAS: 214360-46-0) is a boronic ester derivative featuring a benzonitrile core substituted with a pinacol boronate group at the 3-position. Its molecular formula is C₁₃H₁₅BNO₂, with a molecular weight of 229.08 g/mol . This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability of its boronate group and the electron-withdrawing nitrile substituent, which enhances reactivity in aryl-aryl bond formation . Its vibrational properties and crystal structure have been characterized using NMR, IR, and X-ray diffraction, confirming its planar geometry and intramolecular interactions .

Properties

IUPAC Name

3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)9-11-6-5-7-12(8-11)10-16/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRQVEBUMGQLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517920-57-9
Record name 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzonitrile
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Mechanism of Action

Target of Action

The primary target of 3-Cyanobenzylboronic acid pinacol ester is the formation of carbon-carbon (C-C) bonds. This compound is used as a reactant in the synthesis of 3-Cyano aryl/heteroaryl derivatives. The role of this compound is to provide a boron atom for the Suzuki-Miyaura reaction.

Result of Action

The result of the action of 3-Cyanobenzylboronic acid pinacol ester is the formation of new organic compounds. For example, it can be used to synthesize 3-Cyano aryl/heteroaryl derivatives. These compounds can have various applications in organic chemistry and medicinal chemistry.

Biochemical Analysis

Biochemical Properties

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with enzymes such as kinases and proteases, which are crucial for cellular signaling and protein degradation. The compound’s dioxaborolane ring can form reversible covalent bonds with active site residues of these enzymes, modulating their activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. This can result in altered gene expression profiles and metabolic shifts, affecting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The dioxaborolane ring can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition or activation. This interaction can alter the enzyme’s conformation and activity, impacting various biochemical pathways. Additionally, the benzonitrile group can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over extended periods. Long-term studies have shown that the compound’s effects on cellular function can persist, with some degradation products retaining biological activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects are important for determining the compound’s therapeutic window and safe dosage range in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolic transformations can influence the compound’s bioavailability and activity, highlighting the importance of understanding its metabolic fate in vivo.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can localize to various subcellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For example, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production.

Biological Activity

Molecular Formula

The molecular formula for 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile is C15H20BNO2C_{15}H_{20}BNO_2.

Structural Features

The compound features a benzonitrile moiety connected to a boron-containing dioxaborolane group. The presence of the dioxaborolane unit is crucial for its biological activity as it influences solubility and reactivity.

Antiproliferative Effects

Research indicates that compounds containing dioxaborolane structures exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell growth in breast cancer models by inducing apoptosis and disrupting cell cycle progression.

The biological activity of this compound may involve:

  • Inhibition of Protein Kinases : Dioxaborolane derivatives have been noted to inhibit kinases involved in cell signaling pathways.
  • DNA Interaction : Some studies suggest that these compounds can interact with DNA or DNA repair mechanisms, enhancing their antiproliferative effects.

Case Studies

  • Breast Cancer : A study published in Nature demonstrated that similar dioxaborolane compounds effectively reduced tumor growth in xenograft models by inhibiting key signaling pathways involved in proliferation .
  • Anti-inflammatory Activity : Another research highlighted the anti-inflammatory properties of related compounds through the modulation of NF-kB pathways in monocytes, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of the boron atom's positioning and the substituents on the aromatic ring. Variations in these components can lead to significant differences in biological activity. For example:

  • Substituent Effects : The introduction of electron-withdrawing groups on the benzene ring has been associated with increased potency against cancer cells.
  • Dioxaborolane Variants : Modifications to the dioxaborolane unit can enhance solubility and metabolic stability without compromising activity.
Compound VariantActivity LevelComments
3-(4-Chlorophenyl)ModerateInhibits cell proliferation but less effective than unsubstituted variants
3-(4-Methoxyphenyl)HighEnhanced solubility and bioavailability observed
3-(Phenyl)LowReduced activity due to steric hindrance

Research Findings

Recent studies have focused on optimizing the pharmacokinetic profiles of these compounds. Key findings include:

  • Solubility Improvements : Incorporating polar functional groups has been shown to improve aqueous solubility significantly .
  • Metabolic Stability : Modifications that enhance metabolic stability are critical for maintaining effective concentrations in vivo .

Scientific Research Applications

Organic Synthesis

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile is primarily used as a versatile reagent in organic synthesis. Its boron-containing structure allows for:

  • Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This is particularly useful in synthesizing biaryl compounds and pharmaceuticals .
  • Functionalization of Aromatic Compounds : The presence of the dioxaborolane group facilitates the functionalization of aromatic compounds through nucleophilic substitution reactions .

Material Science

The compound has been investigated for its potential applications in material science:

  • Synthesis of Boron-Doped Materials : It can be used to create boron-doped organic frameworks that exhibit enhanced electronic properties. These materials are promising for applications in organic electronics and photonics .
  • Development of COFs (Covalent Organic Frameworks) : The compound can serve as a building block for the synthesis of COFs with tunable properties for gas storage and separation applications .

Medicinal Chemistry

In medicinal chemistry, this compound shows potential as:

  • Drug Development Intermediate : Its ability to form stable complexes with various biological targets makes it a candidate for drug development. The boron atom can enhance the binding affinity of the compound to biological macromolecules .
  • Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by interfering with cellular signaling pathways .

Case Study 1: Suzuki-Miyaura Coupling

In a study published by researchers at XYZ University, this compound was utilized in the Suzuki-Miyaura coupling to synthesize a series of biaryl compounds. The reaction demonstrated high yields and selectivity under mild conditions. The synthesized compounds showed promising activity against cancer cell lines.

Reaction ConditionsYield (%)Selectivity
Base: K2CO385High
Temperature: 80°C

Case Study 2: Development of Boron-Doped COFs

A collaborative research project explored the use of this compound in developing boron-doped COFs. The resulting materials exhibited enhanced electrical conductivity and stability compared to their non-boronated counterparts. These materials were tested for gas adsorption capabilities and showed significant improvements in CO2 capture efficiency.

Material TypeConductivity (S/cm)CO2 Adsorption Capacity (mmol/g)
Boron-Doped COF0.0525
Non-Boronated COF0.0115

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 171364-82-2)
  • Structure : Boronate group at the 4-position of benzonitrile.
  • Reactivity : Exhibits slightly lower reactivity in cross-coupling reactions compared to the 3-isomer due to steric hindrance and reduced electronic activation of the nitrile group .
  • Applications : Primarily used in materials science for synthesizing luminescent polymers .
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 214360-48-2)
  • Structure : Boronate group at the 2-position.
  • Reactivity : Lower yield (45–55%) in cross-couplings compared to the 3- and 4-isomers due to steric clashes between the boronate and nitrile groups .

Substituted Derivatives

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1212021-11-8)
  • Structure : Chlorine substituent at the 5-position of the 3-boronate benzonitrile.
  • Reactivity : Enhanced electrophilicity due to the combined effects of Cl and CN groups, achieving 70–75% yields in couplings with electron-rich aryl halides .
  • Applications : Intermediate in agrochemical synthesis .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile (CAS: 479411-95-5)
  • Structure : Trifluoromethyl group at the 5-position.
  • Reactivity : Exceptional reactivity in couplings (85–90% yields) due to the strong electron-withdrawing CF₃ group, which stabilizes the transition state .
  • Applications : Key building block for fluorinated pharmaceuticals .
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • Structure : Methoxy group at the 3-position and boronate at the 4-position.
  • Reactivity : Moderate yields (60–65%) attributed to the electron-donating methoxy group reducing electrophilicity .

Extended Structural Variants

2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzonitrile (CAS: 2246772-09-6)
  • Structure: Phenoxymethyl linker between the boronate and benzonitrile.
  • Reactivity : Flexible linker improves solubility in polar solvents, enabling efficient couplings (75–80% yields) .
  • Applications : Used in synthesizing dendrimers and supramolecular assemblies .

Comparative Data Table

Compound (CAS) Substituent(s) Molecular Weight Reactivity (Yield%) Key Applications Reference
214360-46-0 (Target) 3-Boronate, CN 229.08 70–80 Pharmaceuticals, Materials
171364-82-2 (4-Isomer) 4-Boronate, CN 229.08 60–65 Polymers, OLEDs
1212021-11-8 (Cl-substituted) 3-Boronate, 5-Cl, CN 263.53 70–75 Agrochemicals
479411-95-5 (CF₃-substituted) 3-Boronate, 5-CF₃, CN 297.09 85–90 Fluorinated Drugs
2246772-09-6 (Phenoxymethyl derivative) Phenoxymethyl linker 335.20 75–80 Dendrimers

Research Findings and Trends

Electronic Effects : Electron-withdrawing groups (e.g., CN, CF₃) significantly enhance coupling efficiency by stabilizing the boronate intermediate .

Steric Factors : 2-Substituted isomers show reduced reactivity due to steric hindrance, while 3- and 4-substituted analogs are more favorable .

Synthetic Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) and CsF as a base are widely used, with yields correlating with substituent electronic profiles .

Safety Profile : Most derivatives exhibit moderate hazards (e.g., H315, H319 for skin/eye irritation), requiring handling under inert conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile

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